molecular formula C21H22N2O2 B14951836 N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide

N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B14951836
M. Wt: 334.4 g/mol
InChI Key: SWLVZMXPCAUULP-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the quinoline derivative with 3-methoxypropylamine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can modulate various biological pathways and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: A closely related compound with similar biological activities.

    2-Phenylquinoline derivatives: Compounds with structural similarities and potential biological activities.

    N-alkylquinoline derivatives: Compounds with variations in the alkyl group, affecting their biological properties.

Uniqueness

N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 3-methoxypropyl and 3-methylphenyl groups enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O2/c1-15-7-5-8-16(13-15)20-14-18(21(24)22-11-6-12-25-2)17-9-3-4-10-19(17)23-20/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,22,24)

InChI Key

SWLVZMXPCAUULP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC

Origin of Product

United States

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